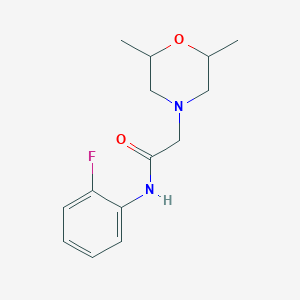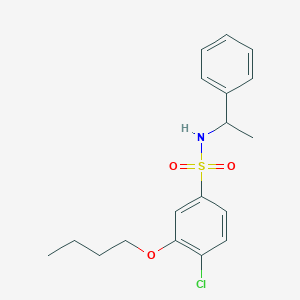
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide, also known as BPCBES, is a sulfonamide compound that has gained interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in certain types of cancer cells. By inhibiting CAIX, 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide prevents the acidification of the extracellular environment, which is necessary for cancer cell survival and growth. This leads to decreased cancer cell proliferation and increased cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been studied for its potential use as an antibacterial and antifungal agent, as it has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its specificity for CAIX, which makes it a promising candidate for targeted cancer therapy. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are limitations that must be considered.
Orientations Futures
There are several future directions for research on 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide. One area of interest is its potential use in combination therapy with other anticancer agents. Another direction is the development of more soluble derivatives of 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide for improved efficacy. Additionally, further studies are needed to fully understand its mechanisms of action and potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1-phenylethylamine and n-butyl bromide in the presence of potassium carbonate. The resulting product is then reduced with palladium on carbon to obtain 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide.
Applications De Recherche Scientifique
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide has also been studied for its anti-inflammatory effects, as well as its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
3-butoxy-4-chloro-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-3-4-12-23-18-13-16(10-11-17(18)19)24(21,22)20-14(2)15-8-6-5-7-9-15/h5-11,13-14,20H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKDSNWNZAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2450325.png)

![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)
![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2450328.png)
![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2450330.png)
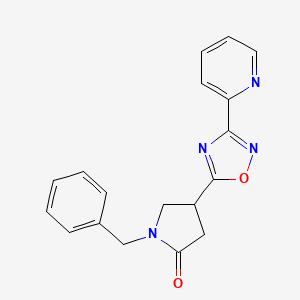

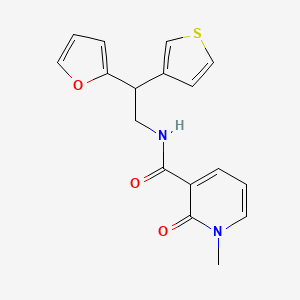
![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)

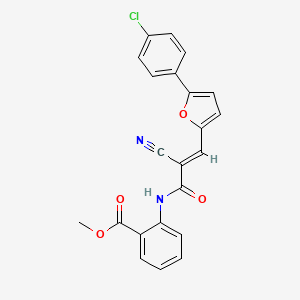
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2450338.png)

